N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide is a complex organic compound featuring a benzoxathiine ring, which is a six-membered heterocyclic structure containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing the benzoxathiine ring is through the cyclization of o-mercaptophenols with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . The resulting intermediate can then be reacted with various electrophiles to introduce the but-2-ynamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the benzoxathiine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxathiine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzoxathiine ring .
Scientific Research Applications
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Mechanism of Action
The mechanism by which N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide exerts its effects is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the specific pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxathiine derivatives, such as:
2,3-Dihydro-1,4-benzoxathiine: The parent compound of the benzoxathiine family.
Phenoxathiine: A related compound with a similar ring structure but different functional groups.
Benzothiazoles: Compounds containing a benzene ring fused to a thiazole ring, which also feature sulfur and nitrogen atoms.
Uniqueness
N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which introduces additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-5-14(16)15-9-8-11-10-18-13-7-4-3-6-12(13)17-11/h3-4,6-7,11H,8-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUFWCHIEQUTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1CSC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.